molecular formula C16H24N4O3S B5528286 4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine

4-({4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine

Cat. No. B5528286
M. Wt: 352.5 g/mol
InChI Key: UFEMASAONZNEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound involves complex molecular structures, including a thiazole moiety, which is significant in medicinal chemistry due to its wide range of biological activities. The compound also incorporates piperazine and morpholine groups, which are often found in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related thiazol-4-ones involves reactions of methyl acrylate with arenediazonium salts and KSCN in the presence of copper(II) acetate to form methyl 3-aryl-2-thiocyanatopropanoates. These compounds react with morpholine or monosubstituted piperazines to form the desired thiazol-4-ones, indicating a pathway that could be relevant to synthesizing the compound (Obushak et al., 2007).

Molecular Structure Analysis

Crystal structure determinations of related compounds have shown that the thiazole, piperazine, and morpholine rings can adopt various conformations, contributing to the compound's overall molecular geometry. This information is crucial for understanding the 3D arrangement and potential interaction sites of the molecule (Aydinli et al., 2010).

Chemical Reactions and Properties

The reactivity of such compounds often involves their functional groups engaging in various chemical reactions, such as nucleophilic substitutions or cycloadditions, influenced by the presence of the thiazole, piperazine, and morpholine moieties. These reactions can modify the compound's chemical structure, potentially altering its biological activity and physicochemical properties.

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are influenced by the compound's molecular geometry and the nature of its constituent groups. For instance, the crystal structures of similar molecules have been detailed, providing insights into their conformational preferences and stability (Prasad et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They are known to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Future Directions

Thiazoles have been the subject of much research due to their diverse biological activities . Future research may focus on designing and developing different thiazole derivatives to act as drug molecules with lesser side effects . The introduction of various functional groups to the thiazole ring could potentially lead to new compounds with enhanced or novel properties .

properties

IUPAC Name

3-(4-methyl-1,3-thiazol-5-yl)-1-[4-(morpholine-4-carbonyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S/c1-13-14(24-12-17-13)2-3-15(21)18-4-6-19(7-5-18)16(22)20-8-10-23-11-9-20/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEMASAONZNEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCC(=O)N2CCN(CC2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({4-[3-(4-Methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.